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Compound of Interest

Compound Name: 2-Ethoxy-2-oxoacetic acid

Cat. No.: B031057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Ethoxy-
2-oxoacetic acid (CAS No: 617-37-8), a valuable building block in organic synthesis. Due to
the limited availability of public experimental spectral data for this compound, this document
presents predicted spectroscopic data obtained from computational models. These predictions
for 1TH NMR, 13C NMR, IR, and mass spectrometry are intended to serve as a reference for
researchers. Additionally, this guide outlines standardized experimental protocols for acquiring
such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethoxy-2-oxoacetic
acid.

Table 1: Predicted *H NMR Data (Solvent: CDCls, Frequency: 400 MHZz)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

1.38 Triplet 3H -CHs

4.39 Quartet 2H -O-CHa-

10.5 (variable) Singlet 1H -COOH

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b031057?utm_src=pdf-interest
https://www.benchchem.com/product/b031057?utm_src=pdf-body
https://www.benchchem.com/product/b031057?utm_src=pdf-body
https://www.benchchem.com/product/b031057?utm_src=pdf-body
https://www.benchchem.com/product/b031057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 2: Predicted 3C NMR Data (Solvent: CDCls, Frequency: 100 MHz)

Chemical Shift (ppm)

Assighment

13.9 -CHs

64.2 -O-CHa-

157.8 Ester C=0

160.1 Carboxylic Acid C=0

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3500-2500 Broad O-H stretch (Carboxylic Acid)
2985 Medium C-H stretch (Aliphatic)

1760 Strong C=0 stretch (Ester)

1730 Strong C=0 stretch (Carboxylic Acid)
1250 Strong C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization)

m/z Relative Abundance (%) Assignment
118.02 5 [M]* (Molecular lon)
73.03 100 [M - COOH]*

45.02 60 [COOH]*

29.02 40 [C2Hs]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of 2-Ethoxy-2-oxoacetic acid and
dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
clean NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of
scans to achieve a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger
number of scans and a longer relaxation delay are typically required due to the lower
natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and correcting the baseline. Reference the spectrum to the residual solvent peak
(e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 3C).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
sample between two salt plates (e.g., NaCl or KBr).

o Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., carbon tetrachloride, CCla).
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» Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum
over the desired range (typically 4000-400 cm~1). A background spectrum of the salt plates
or solvent should be recorded and subtracted from the sample spectrum.

o Data Processing: The resulting spectrum will show the percentage of transmittance or
absorbance as a function of wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound like 2-Ethoxy-2-oxoacetic acid, direct infusion or injection into a
gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.

 lonization: The sample is ionized, typically using Electron lonization (El) for GC-MS. In El,
high-energy electrons bombard the sample molecules, causing them to lose an electron and
form a molecular ion and various fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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